

A Technical Guide to the Isotopic Enrichment and Purity of 9-Dihydroestradiol-d3

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Compound of Interest

Compound Name: 9-Dihydroestradiol-d3

Cat. No.: B15142932

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This technical guide provides a comprehensive overview of the critical quality attributes of **9-Dihydroestradiol-d3**, a deuterated analog of 9-Dihydroestradiol. This document outlines the methodologies used to determine its isotopic enrichment and chemical purity, essential parameters for its application as an internal standard in quantitative bioanalytical assays.

Data Presentation

The isotopic enrichment and chemical purity of **9-Dihydroestradiol-d3** are paramount for its function as a reliable internal standard in mass spectrometry-based analyses. Below are representative data tables summarizing these key specifications. Users should always refer to the lot-specific certificate of analysis provided by the supplier for precise values.

Table 1: Isotopic Enrichment of **9-Dihydroestradiol-d3**

Isotopic Species	Relative Abundance (%)
d3	> 98%
d2	< 2%
d1	< 0.5%
d0	< 0.1%

Note: Data are representative and may vary between batches. The isotopic distribution is typically determined by mass spectrometry.

Table 2: Chemical Purity of **9-Dihydroestradiol-d3**

Analytical Method	Purity Specification
HPLC-UV	> 98%
GC-MS	> 98%
NMR	Conforms to structure

Note: Purity is assessed by chromatographic techniques to ensure the absence of unlabeled 9-Dihydroestradiol and other impurities.

Experimental Protocols

The determination of isotopic enrichment and chemical purity of **9-Dihydroestradiol-d3** involves rigorous analytical methodologies. The following are detailed protocols for the key experiments.

Isotopic Enrichment Analysis by Mass Spectrometry

Objective: To determine the isotopic distribution of deuterium in **9-Dihydroestradiol-d3**.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Sample Preparation:** A stock solution of **9-Dihydroestradiol-d3** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is further diluted to an appropriate concentration for LC-MS analysis.
- **Chromatographic Conditions:**
 - **HPLC System:** A high-performance liquid chromatography system.
 - **Column:** A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - **Mobile Phase A:** Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable timeframe to ensure the elution of the analyte.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
 - Scan Mode: Full scan mode to detect all isotopic species.
 - Data Analysis: The relative abundance of the different isotopic species (d0, d1, d2, d3) is determined by integrating the peak areas of their corresponding mass-to-charge ratios (m/z).

Chemical Purity Analysis by HPLC-UV

Objective: To determine the chemical purity of **9-Dihydroestradiol-d3** and quantify any impurities.

Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

- Sample Preparation: A solution of **9-Dihydroestradiol-d3** is prepared in the mobile phase at a known concentration.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μ L.
- Data Analysis: The purity is calculated by the area percentage method, where the peak area of **9-Dihydroestradiol-d3** is expressed as a percentage of the total peak area of all components in the chromatogram.

Structural Confirmation by NMR

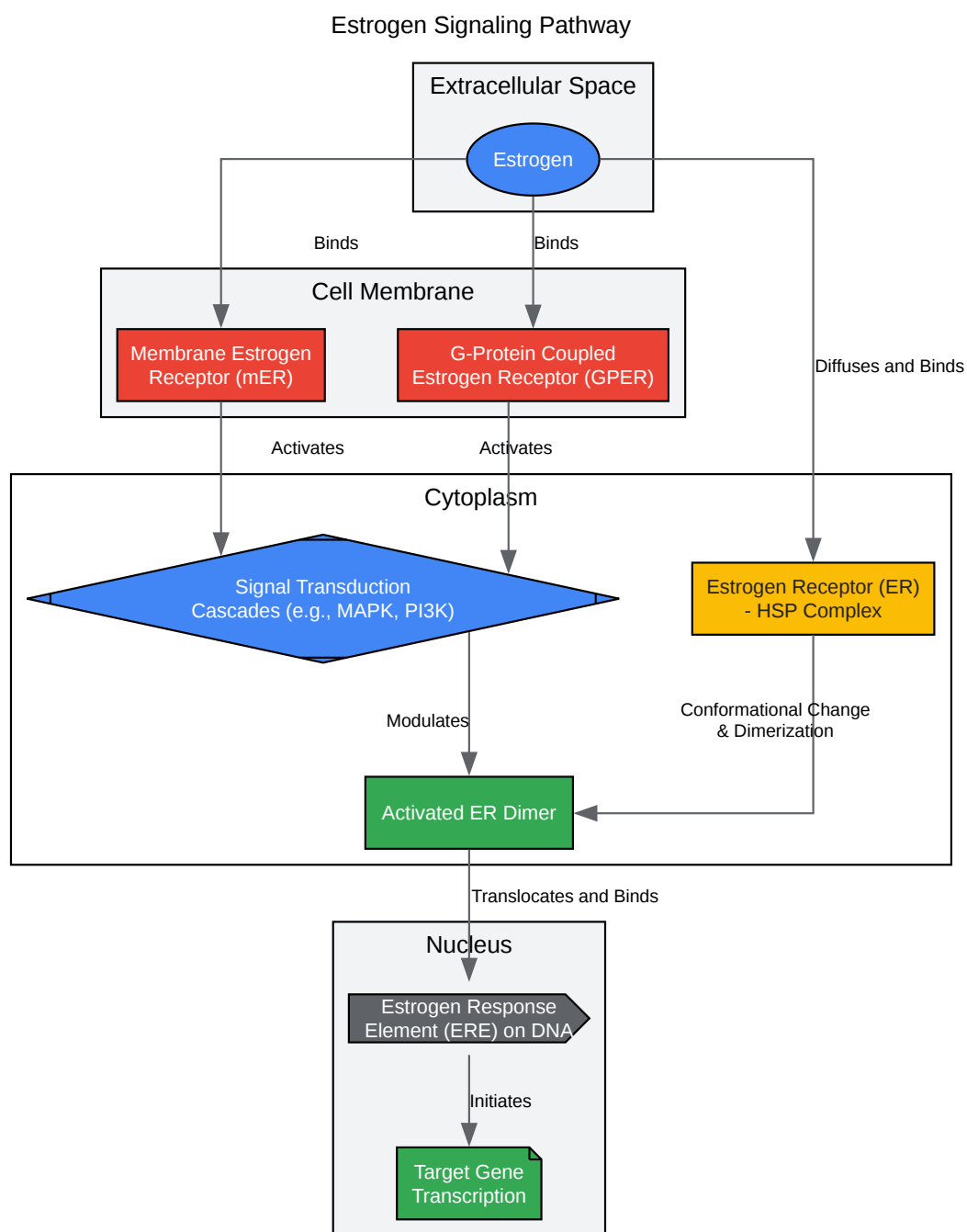
Objective: To confirm the chemical structure and the position of deuterium labeling in **9-Dihydroestradiol-d3**.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - ¹H NMR: To identify the presence and chemical environment of protons. The absence of signals at specific positions confirms deuterium incorporation.
 - ¹³C NMR: To confirm the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC): To further aid in the complete structural elucidation.
- Data Analysis: The NMR spectra are analyzed to ensure they are consistent with the proposed structure of **9-Dihydroestradiol-d3**.

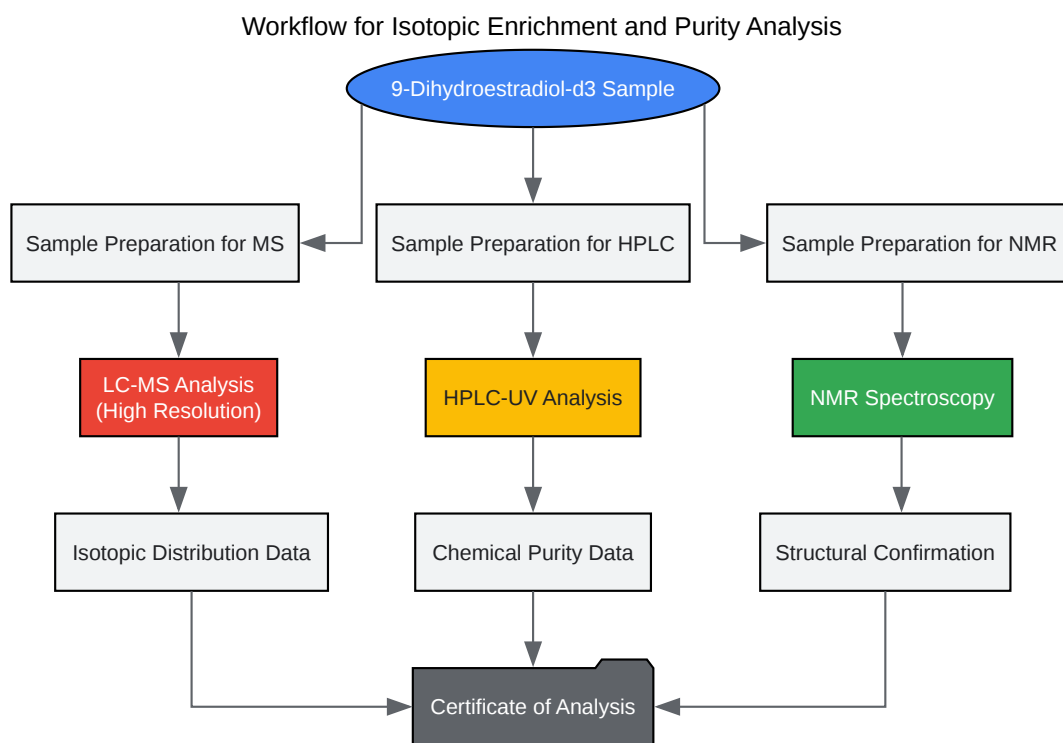
Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the analysis and biological context of **9-Dihydroestradiol-d3**.



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Caption: Estrogen signaling pathways, including nuclear and membrane-initiated actions.



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Caption: General experimental workflow for determining the quality of **9-Dihydroestradiol-d3**.

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